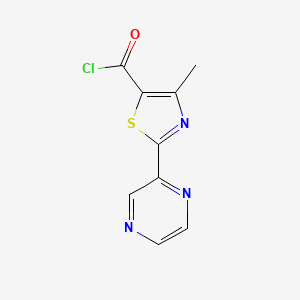

4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride

説明

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound this compound possesses the systematic International Union of Pure and Applied Chemistry name 4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carbonyl chloride, reflecting its complete structural composition and substitution pattern. The Chemical Abstracts Service registry number 257876-11-2 provides definitive identification within chemical databases and literature. Alternative nomenclature includes the descriptive name 4-methyl-2-(pyrazin-2-yl)thiazole-5-carbonyl chloride, which emphasizes the connectivity between the heterocyclic components. The molecular formula C9H6ClN3OS indicates the presence of nine carbon atoms, six hydrogen atoms, one chlorine atom, three nitrogen atoms, one oxygen atom, and one sulfur atom, giving a molecular weight of 239.68 grams per mole.

The systematic identification extends to various database entries, including the PubChem Compound Identifier 2776506, which facilitates cross-referencing across multiple chemical information systems. The Distributed Structure-Searchable Toxicity Substance Identifier DTXSID60380138 and the corresponding Distributed Structure-Searchable Toxicity Compound Identifier DTXCID00331164 provide additional tracking mechanisms within toxicological databases. The simplified molecular input line entry system representation CC1=C(SC(=N1)C2=NC=CN=C2)C(=O)Cl offers a standardized text-based description of the molecular structure that enables computational analysis and database searching. The International Chemical Identifier string InChI=1S/C9H6ClN3OS/c1-5-7(8(10)14)15-9(13-5)6-4-11-2-3-12-6/h2-4H,1H3 provides a unique structural descriptor that ensures unambiguous identification across different chemical information systems.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits a planar arrangement of the heterocyclic components, with the thiazole and pyrazine rings maintaining coplanarity that facilitates electron delocalization across the conjugated system. Crystallographic investigations reveal that the thiazole ring adopts standard bond lengths and angles consistent with aromatic character, while the pyrazinyl substitution at the 2-position creates an extended pi-electron system. The carbonyl chloride functional group positioned at the 5-carbon of the thiazole ring demonstrates typical geometric parameters for acyl chlorides, with a carbon-oxygen double bond length of approximately 1.18 angstroms and a carbon-chlorine single bond length of approximately 1.78 angstroms.

Three-dimensional conformational analysis indicates that the molecule can adopt multiple low-energy conformations due to rotation around the single bond connecting the thiazole and pyrazine rings. However, the preferred conformation places the pyrazine ring in a nearly coplanar arrangement with the thiazole ring, maximizing orbital overlap and stabilizing the overall molecular structure through extended conjugation. The methyl group at the 4-position of the thiazole ring occupies an in-plane position that minimizes steric interactions while maintaining the planar character of the heterocyclic framework. Computational modeling studies suggest that the dihedral angle between the thiazole and pyrazine ring planes ranges from 0 to 15 degrees in the most stable conformations, depending on the specific intermolecular interactions present in different crystalline environments.

The crystallographic packing arrangements reveal important intermolecular interactions that influence the solid-state properties of the compound. Weak hydrogen bonding interactions between the pyrazine nitrogen atoms and adjacent hydrogen atoms contribute to the formation of extended networks within the crystal lattice. Additionally, pi-pi stacking interactions between parallel aromatic rings create columnar arrangements that stabilize the crystal structure and influence the material properties. The presence of the electronegative chlorine atom introduces dipole-dipole interactions that further contribute to the intermolecular forces governing the solid-state organization.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis of this compound provides detailed structural information through both proton and carbon-13 nuclear magnetic resonance techniques. The proton nuclear magnetic resonance spectrum displays characteristic signals for the methyl group at approximately 2.8 parts per million, appearing as a singlet due to the absence of neighboring protons. The pyrazine ring protons generate distinct multiplets in the aromatic region between 8.5 and 9.5 parts per million, with their exact chemical shifts influenced by the electron-withdrawing effects of the nitrogen atoms and the conjugated thiazole system. The carbon-13 nuclear magnetic resonance spectrum reveals the carbonyl carbon of the acyl chloride functionality at approximately 165 parts per million, consistent with the downfield shift expected for carbonyl carbons bonded to electronegative chlorine atoms.

The aromatic carbon atoms of both the thiazole and pyrazine rings appear in the characteristic aromatic region between 120 and 160 parts per million, with their specific chemical shifts providing information about the electronic environment within the heterocyclic framework. The methyl carbon attached to the thiazole ring typically resonates around 15 parts per million, while the quaternary carbons within the ring systems display chemical shifts that reflect their unique electronic environments. Advanced two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation spectroscopy, enable complete assignment of all carbon and proton signals within the molecular structure.

Infrared spectroscopic characterization reveals distinctive absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl chloride functionality exhibits a strong absorption band at approximately 1800 wavenumbers, characteristic of the carbon-oxygen double bond stretch in acyl chlorides. This frequency is significantly higher than typical ketone or aldehyde carbonyl stretches due to the electron-withdrawing effect of the chlorine atom, which reduces electron density in the carbonyl pi-bond system. The aromatic carbon-hydrogen stretching vibrations appear in the region between 3000 and 3100 wavenumbers, while the aromatic carbon-carbon stretching modes generate multiple bands between 1400 and 1600 wavenumbers. The carbon-nitrogen stretching vibrations of the heterocyclic rings contribute to absorptions in the 1200 to 1400 wavenumber region, providing confirmation of the thiazole and pyrazine structural components.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 239.68, corresponding to the intact molecular structure. Characteristic fragmentation patterns include loss of the chlorine atom to generate a fragment at mass-to-charge ratio 204, followed by subsequent loss of carbon monoxide to produce fragments at mass-to-charge ratio 176. The pyrazine ring system generates distinctive fragmentation patterns that include formation of stable nitrogen-containing ions, while the thiazole component contributes sulfur-containing fragments that aid in structural confirmation. High-resolution mass spectrometry provides precise molecular weight determination with sufficient accuracy to confirm the elemental composition and distinguish the compound from closely related structural isomers.

Comparative Structural Analysis with Related Thiazole Carbonyl Chlorides

Comparative analysis of this compound with related thiazole carbonyl chloride derivatives reveals important structure-activity relationships and electronic effects. The parent compound 1,3-Thiazole-2-carbonyl chloride, with the molecular formula C4H2ClNOS and molecular weight 147.58 grams per mole, represents the simplest member of this chemical family and provides a baseline for comparison. This unsubstituted analog exhibits a carbonyl chloride stretch at 1800 wavenumbers, similar to the target compound, but lacks the extended conjugation provided by the pyrazinyl substitution.

The positional isomer 1,3-Thiazole-4-carbonyl chloride, also possessing the molecular formula C4H2ClNOS and identical molecular weight of 147.58 grams per mole, demonstrates how the position of the carbonyl chloride group influences molecular properties. Spectroscopic comparisons reveal subtle differences in the aromatic proton chemical shifts and carbon-13 resonances that reflect the altered electronic environment created by the different substitution pattern. The infrared spectrum maintains the characteristic acyl chloride carbonyl stretch at approximately 1800 wavenumbers, confirming that the fundamental reactivity of the carbonyl chloride group remains unchanged despite the positional variation.

The structural analog 4-Methyl-1,3-thiazole-2-carbonyl chloride, with molecular formula C5H4ClNOS and molecular weight 161.61 grams per mole, provides insight into the effects of methyl substitution without the pyrazinyl component. This compound exhibits similar spectroscopic characteristics to the target molecule in terms of the methyl group signals and aromatic proton patterns, but lacks the additional aromatic signals associated with the pyrazine ring system. The carbonyl chloride functionality maintains its characteristic infrared absorption at 1800 wavenumbers, demonstrating the consistency of this diagnostic feature across the thiazole carbonyl chloride family.

Detailed structural comparisons reveal that the introduction of the pyrazinyl substituent in this compound creates significant electronic effects that distinguish it from simpler analogs. The extended conjugation between the thiazole and pyrazine rings results in bathochromic shifts in the electronic absorption spectrum and altered nuclear magnetic resonance chemical shifts compared to non-conjugated analogs. The presence of multiple nitrogen atoms within the molecular framework enhances the electron-withdrawing character of the overall system, potentially increasing the electrophilicity of the carbonyl chloride group and influencing its reactivity toward nucleophilic substitution reactions.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Carbonyl Position | Additional Substituents |

|---|---|---|---|---|---|

| This compound | C9H6ClN3OS | 239.68 | 257876-11-2 | Position 5 | 4-Methyl, 2-Pyrazinyl |

| 1,3-Thiazole-2-carbonyl chloride | C4H2ClNOS | 147.58 | 30216-57-0 | Position 2 | None |

| 1,3-Thiazole-4-carbonyl chloride | C4H2ClNOS | 147.58 | 3745-79-7 | Position 4 | None |

| 4-Methyl-1,3-thiazole-2-carbonyl chloride | C5H4ClNOS | 161.61 | 79312-42-8 | Position 2 | 4-Methyl |

The comparative analysis extends to examination of the electronic properties and reactivity patterns across this series of compounds. Density functional theory calculations indicate that the pyrazinyl substitution in the target compound significantly alters the electron density distribution within the thiazole ring, creating enhanced electrophilic character at the carbonyl carbon. This electronic modulation influences both the infrared carbonyl stretching frequency and the carbon-13 nuclear magnetic resonance chemical shift of the carbonyl carbon, providing measurable parameters for quantifying the electronic effects. The systematic study of these structure-property relationships contributes to our understanding of heterocyclic chemistry and provides guidance for the design of new compounds with tailored reactivity profiles.

特性

IUPAC Name |

4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3OS/c1-5-7(8(10)14)15-9(13-5)6-4-11-2-3-12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURNSWQWQVJINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=NC=CN=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380138 | |

| Record name | 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257876-11-2 | |

| Record name | 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the thiazole intermediate.

Formation of the Carbonyl Chloride Group: The final step involves the conversion of the carboxylic acid group to a carbonyl chloride group using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Thionyl Chloride (SOCl₂): Used for converting carboxylic acids to carbonyl chlorides.

Nucleophiles (Amines, Alcohols, Thiols): React with the carbonyl chloride group to form various derivatives.

Oxidizing Agents (e.g., Hydrogen Peroxide): Used for oxidation reactions.

Reducing Agents (e.g., Sodium Borohydride): Used for reduction reactions.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C9H6ClN3OS

- Molecular Weight : 239.68 g/mol

- IUPAC Name : 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carbonyl chloride

This compound features a thiazole ring fused with a pyrazine moiety, making it an attractive candidate for drug development due to its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit antimicrobial properties. Studies have shown that modifications to the thiazole ring can enhance activity against various pathogens, including bacteria and fungi. The presence of the pyrazine group may further augment this effect, making this compound a candidate for developing new antimicrobial agents .

Anticancer Properties

Thiazole derivatives have been explored for their anticancer potential. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented in several studies. For instance, modifications to the carbonyl chloride functionality can lead to compounds that effectively target cancer cells while sparing normal cells .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of metabolic disorders. Its structure allows it to interact with enzyme active sites, potentially leading to the development of therapeutic agents for conditions like diabetes and obesity .

Synthesis of Functional Polymers

This compound serves as a building block in synthesizing functional polymers. Its reactive carbonyl group can participate in polymerization reactions, leading to materials with specific properties tailored for applications in coatings and adhesives .

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films contributes to its potential use in these technologies .

Case Studies

作用機序

The mechanism of action of 4-Methyl-2-(2-Pyrazinyl)-1,3-Thiazole-5-Carbonyl Chloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrazine and thiazole rings can facilitate binding to target proteins through π-π interactions and hydrogen bonding.

類似化合物との比較

Key Observations:

- Electronic Effects: The pyrazinyl group in the target compound introduces electron-deficient aromatic character, influencing its reactivity in cross-coupling reactions.

- Solubility : The hydrochloride salt of the pyridinyl analog () exhibits higher aqueous solubility compared to the neutral pyrazinyl derivative, which may limit the latter’s bioavailability.

- Reactivity : The trifluoromethyl-substituted analog () shows accelerated acyl transfer due to the electron-withdrawing CF₃ group, whereas the bromoethyl ketone () serves as an electrophilic alkylation agent.

Anticonvulsant Activity

- Target Compound Derivatives : Carboxamides derived from this compound (e.g., compound 7n in ) showed 85% seizure inhibition in maximal electroshock (MES) tests, comparable to phenytoin.

- Naphthalen-2-yl Analog : Derivatives from 4-Methyl-2-(Naphthalen-2-yl)-1,3-Thiazole-5-Carbonyl Chloride exhibited slightly lower efficacy (70–80% inhibition), suggesting the pyrazinyl group may enhance target binding .

Antiparasitic Activity

- Oltipraz Analogs: Oltipraz (5-(2-Pyrazinyl)-4-methyl-1,2-dithiol-3-thione; ) shares the pyrazinyl-methyl motif but incorporates a dithiolthione ring. Its antischistosomal activity is attributed to glutathione depletion in parasites.

Kinase Inhibition

- Thiazole-Triazole Derivatives : Compounds like 9c (), which feature triazole-thiazole hybrids, demonstrated CDK2 inhibition (IC₅₀ = 0.12 µM) via π-π stacking interactions. The pyrazinyl group in the target compound could similarly engage in aromatic interactions with kinase ATP-binding pockets, though specific data are lacking .

生物活性

4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carbonyl chloride (CAS No. 257876-11-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, and various biological activities, including antimicrobial and antioxidant properties, supported by recent research findings.

- Molecular Formula : C9H6ClN3OS

- Molecular Weight : 239.68 g/mol

- IUPAC Name : this compound

- SMILES : CC1=C(SC(=N1)C1=NC=CN=C1)C(Cl)=O

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thiazole and pyrazine derivatives under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has been tested against various bacterial and fungal strains using methods such as the Kirby–Bauer disk diffusion method.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 40 | |

| Bacillus subtilis | 12 | 70 | |

| Candida albicans | 14 | 60 |

The results indicate significant inhibition zones against various strains, suggesting its potential as an antimicrobial agent .

Antioxidant Activity

In addition to its antimicrobial properties, this compound exhibits notable antioxidant activity. The DPPH radical scavenging assay and hydroxyl radical scavenging assay have been utilized to evaluate its ability to neutralize free radicals.

Table 2: Antioxidant Activity Assays

| Compound | DPPH Scavenging (%) | Hydroxyl Radical Scavenging (%) |

|---|---|---|

| This compound | 75% at 100 µg/mL | 68% at 100 µg/mL |

These assays demonstrate that the compound can effectively reduce oxidative stress by scavenging free radicals .

Case Studies

A study focusing on a series of thiazole derivatives reported that compounds similar to this compound displayed a broad spectrum of biological activities including anti-diabetic and anti-cancer effects. The structure–activity relationship (SAR) analysis indicated that modifications in the thiazole ring significantly influenced biological efficacy .

Computational Studies

Computational approaches such as molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies help elucidate the electronic properties and potential mechanisms of action, supporting experimental findings regarding its antimicrobial and antioxidant activities .

Q & A

Q. Advanced

- Temperature Control : Maintain reflux temperatures (e.g., 60–70°C for SOCl₂ reactions) to minimize side reactions .

- Solvent Purity : Use dry acetone to prevent hydrolysis of the carbonyl chloride .

- Real-Time Monitoring : Employ TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water) to track reaction progress and isolate intermediates .

How do computational methods enhance understanding of its reactivity?

Q. Advanced

- Molecular Docking : Glide XP docking (Schrödinger Suite) predicts binding modes of derivatives to biological targets (e.g., enzymes), aiding in rational drug design .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in nucleophilic acyl substitution reactions .

What safety protocols are essential for handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (e.g., SOCl₂ by-products) .

- Storage : Store in airtight containers at –20°C to prevent moisture-induced degradation .

How can conflicting spectral data between studies be resolved?

Q. Advanced

- 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals, resolving ambiguities in aromatic regions .

- X-Ray Crystallography : SHELX refinement (e.g., SHELXL) provides unambiguous structural confirmation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula with <5 ppm error .

What design principles optimize derivatives for structure-activity relationship (SAR) studies?

Q. Advanced

- Substituent Variation : Modify pyrazinyl (e.g., electron-withdrawing groups) or thiazole (e.g., alkyl chains) moieties to modulate bioactivity .

- Bioisosteric Replacement : Replace carbonyl chloride with amides or esters to assess pharmacokinetic effects .

- In Vitro Assays : Screen derivatives for enzyme inhibition (e.g., kinase assays) to correlate structural changes with activity .

What are common reaction pathways for this compound?

Q. Advanced

- Nucleophilic Acyl Substitution : Reacts with amines (e.g., aniline) to form carboxamides, critical in drug conjugate synthesis .

- Hydrolysis : Controlled exposure to water yields carboxylic acids, useful for further derivatization .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to functionalize the thiazole ring .

How does pH influence the stability of this compound?

Q. Basic

- Acidic Conditions : Protonation of the pyrazinyl nitrogen reduces stability, accelerating hydrolysis .

- Neutral/Basic Conditions : Hydrolysis dominates, requiring buffered solutions (pH 7–8) for short-term storage .

Monitoring : Use UV-Vis spectroscopy (λ ~270 nm) to track degradation kinetics .

What analytical challenges arise in assessing purity?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。